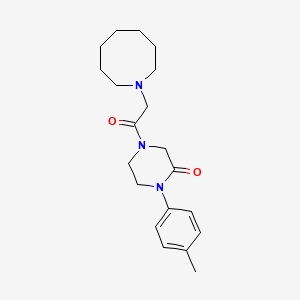![molecular formula C16H13N3O4 B5574762 4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5574762.png)
4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.09060590 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Hydration Analysis
The structural aspects of the hydration of benzoic acid, which is structurally related to 4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid, have been studied using 1D- and 3D-RISM integral equation methods. The findings reveal that benzoic acid is hydrated by approximately 28.4 H2O molecules, and the hydration shell of the –COOH group consists of 6.3 water molecules surrounding the carbonyl oxygen. This research provides insight into the molecular interactions of benzoic acid in aqueous environments, which could be relevant for understanding the behavior of similar compounds like this compound in biological and chemical systems (Fedotova & Kruchinin, 2013).
Supramolecular Compound Synthesis
Research on the synthesis of supermolecular compounds involving benzoic acid and aniline, which are components of the this compound molecule, has led to the creation of novel structures. These studies contribute to the field of crystal engineering and provide a foundation for the development of new materials with potential applications in catalysis, drug delivery, and more (Liu Xin-yu, 2008).
Antimicrobial Activity Exploration
Research on derivatives of aniline, which is part of the this compound structure, has shown significant antimicrobial activities. This suggests potential applications of such compounds in developing new antimicrobial agents. The study highlights the importance of structural modifications in enhancing biological activities and opens up avenues for further research in medicinal chemistry (Rezvan Rezaee Nasab et al., 2017).
Catalysis and Organic Synthesis
The functionalization of benzoic acid derivatives has been extensively studied for their applications in organic synthesis. Research on meta-C–H functionalization of benzoic acid derivatives, including techniques that could be applied to compounds like this compound, demonstrates the potential of these compounds in developing new synthetic methodologies. This has significant implications for the pharmaceutical industry, material science, and the synthesis of complex organic molecules (Shangda Li et al., 2016).
Environmental Applications
Studies on the degradation of benzoic acid in water treatment processes provide insight into the environmental applications of similar compounds. Research on the purification of water using illuminated suspensions of titanium dioxide and benzoic acid highlights the potential of such chemical reactions in environmental remediation and the development of sustainable water treatment technologies (R. W. Matthews, 1990).
Propriétés
IUPAC Name |
4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-14(18-13-4-2-1-3-5-13)15(21)19-17-10-11-6-8-12(9-7-11)16(22)23/h1-10H,(H,18,20)(H,19,21)(H,22,23)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBIDRNKJPIFSA-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
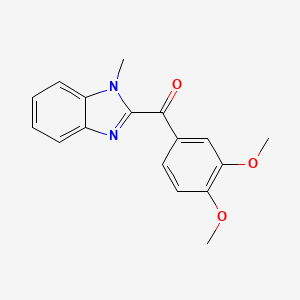
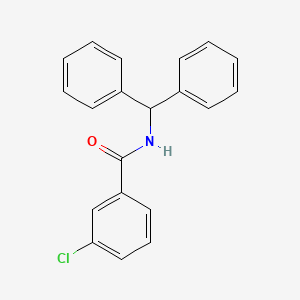
![{4-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5574710.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5574718.png)
![4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5574725.png)
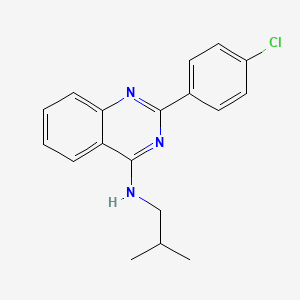
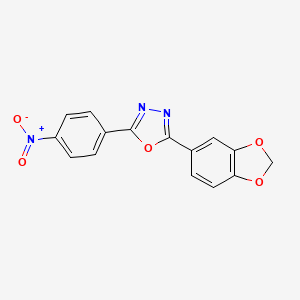

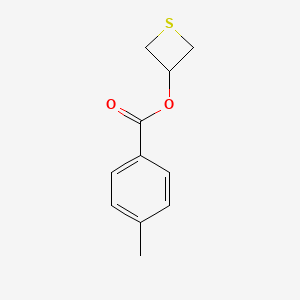
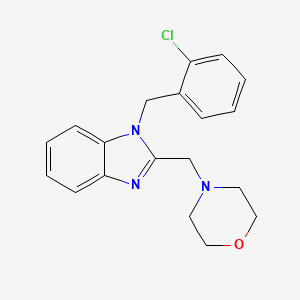
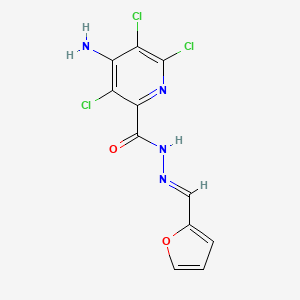
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5574783.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5574791.png)
